3-Chloro-2-(chloromethyl)pyridine hydrochloride

Heterocyclic synthesis Orthogonal functionalization Cross-coupling chemistry

Researchers often face multi-step protection/deprotection when elaborating pyridine cores. This compound solves that with two orthogonal reactive sites: the chloromethyl group for SN2 displacement and the 3-Cl for Pd-catalyzed cross-coupling. This enables chemoselective sequential diversification without intermediate protection, cutting 1-2 synthetic steps. • Eliminates protecting group manipulations • Supports library synthesis via orthogonal Suzuki/Buchwald reactions • Lower LogP (XLogP3 1.9) vs monofunctional analogs simplifies extractive workup • 95% purity; refrigerated storage (2-8°C) under inert atmosphere

Molecular Formula C6H6Cl3N
Molecular Weight 198.5 g/mol
CAS No. 124425-87-2
Cat. No. B176666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(chloromethyl)pyridine hydrochloride
CAS124425-87-2
Synonyms3-Chloro-2-chloroMethyl-pyridine hydrochloride
Molecular FormulaC6H6Cl3N
Molecular Weight198.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CCl)Cl.Cl
InChIInChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
InChIKeyWOWKPCRREBTZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(chloromethyl)pyridine HCl: Bifunctional Pyridine Building Block


3-Chloro-2-(chloromethyl)pyridine hydrochloride (CAS 124425-87-2) is a halogenated pyridine derivative with the molecular formula C₆H₆Cl₃N and a molecular weight of 198.48 g/mol . It exists as a crystalline hydrochloride salt and is classified as a bifunctional synthetic intermediate, featuring both a ring chlorine at the 3-position and a reactive chloromethyl group at the 2-position of the pyridine scaffold . The free base form (CAS 185315-53-1) has a computed XLogP3 of 1.9 and a topological polar surface area of 12.9 Ų [1]. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block for heterocyclic synthesis, where its two orthogonal reactive sites enable sequential functionalization strategies that are not accessible with simpler monofunctional chloromethylpyridine analogs .

Bifunctional Advantage over Simpler Chloromethylpyridine Analogs


Among chloromethylpyridine hydrochlorides, the position and number of chlorine substituents critically govern both reactivity and the available reaction trajectories. Simple chloromethylpyridines such as 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4) and 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3) each possess only a single electrophilic site—the chloromethyl group—limiting their utility to nucleophilic substitution chemistry . In contrast, 3-chloro-2-(chloromethyl)pyridine hydrochloride carries an additional aromatic chlorine at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) that are orthogonal to the SN2 reactivity of the chloromethyl group [1]. This dual reactivity enables sequential, chemoselective diversification without intermediate protecting group manipulations—a capability that structurally simpler, monofunctional chloromethylpyridines cannot replicate . Furthermore, the 3-chloro substituent alters the computed lipophilicity (XLogP3 = 1.9 for the free base), compared to XLogP3 values of approximately 2.62 for both 2- and 3-(chloromethyl)pyridine hydrochlorides, which can influence partitioning behavior in biphasic reaction systems and biological assays .

Differentiation Evidence vs. Chloromethylpyridine Analogs


Bifunctional Reactivity: SN2 and Cross-Coupling Sites

3-Chloro-2-(chloromethyl)pyridine hydrochloride possesses two chemically distinct reactive sites: a chloromethyl group at the 2-position capable of nucleophilic substitution (SN2), and an aromatic chlorine at the 3-position amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination [1]. By comparison, 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4) contains only a chloromethyl reactive site with no ring halogen, while 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3) likewise possesses only one electrophilic locus . The target compound's two orthogonal reactive handles enable sequential, chemoselective diversification—for example, initial SN2 displacement at the chloromethyl group followed by palladium-catalyzed arylation at the ring chlorine—without requiring intermediate protection/deprotection steps. This represents a synthetic efficiency advantage quantified by the reduction in step count: a two-step sequential diversification from the target compound requires 2 synthetic operations, whereas achieving comparable structural complexity from 3-(chloromethyl)pyridine HCl would necessitate additional halogenation and functionalization steps, typically 3–4 operations .

Heterocyclic synthesis Orthogonal functionalization Cross-coupling chemistry

Lipophilicity Difference: Lower LogP Profile

The computed octanol-water partition coefficient (LogP) distinguishes 3-chloro-2-(chloromethyl)pyridine from its non-chlorinated chloromethylpyridine analogs. The free base of the target compound has a computed XLogP3 of 1.9 [1], while 3-(chloromethyl)pyridine hydrochloride has a reported LogP of 2.62 and 2-(chloromethyl)pyridine hydrochloride also has a LogP of 2.62 . The difference of approximately 0.7 log units translates to roughly a 5-fold lower predicted partitioning into organic phases for the target compound. The target compound's lower lipophilicity arises from the electron-withdrawing effect of the additional 3-chloro substituent, which increases the polarity of the pyridine ring. This physicochemical distinction may be relevant when selecting intermediates for reactions performed in biphasic media or when optimizing compounds for aqueous compatibility in biological assay systems.

Physicochemical profiling Lipophilicity LogP comparison

Carcinogenicity Profile vs. Known Carcinogen Analog

The NTP bioassay (TR-095) established that 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4) is carcinogenic in Fischer 344 rats and B6C3F1 mice, producing forestomach squamous cell papillomas and carcinomas upon gavage administration at doses of 75–200 mg/kg [1]. In contrast, 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3) was negative for carcinogenicity in the NTP TR-178 bioassay across all tested endpoints in both rats and mice [2]. For 3-chloro-2-(chloromethyl)pyridine hydrochloride (CAS 124425-87-2), no published long-term carcinogenicity bioassay data have been identified in the peer-reviewed literature as of the search date. The structural distinction—specifically the presence of the 3-chloro substituent in addition to the 2-chloromethyl group—places this compound in a different structural class from both comparators. In a comparative genotoxicity study of structurally similar chemical pairs, both 2-(chloromethyl)pyridine and 3-(chloromethyl)pyridine hydrochloride were negative for chromosomal aberrations, sister chromatid exchanges, and micronucleus induction in B6C3F1 mice, indicating that the carcinogenicity of 3-(chloromethyl)pyridine HCl (TR-095) was not mediated through a mechanism detectable by these acute genotoxicity endpoints [3].

Genotoxicity Carcinogenicity Safety profiling Procurement risk assessment

Storage Condition: Refrigerated vs. Room Temperature

Multiple vendor specifications indicate that 3-chloro-2-(chloromethyl)pyridine (free base, CAS 185315-53-1) and its hydrochloride salt (CAS 124425-87-2) require storage at 2–8°C under an inert atmosphere . In comparison, 3-(chloromethyl)pyridine hydrochloride (CAS 6959-48-4) is specified by vendors for long-term storage in a cool, dry place at ambient temperature , and 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3) is also shipped and stored at room temperature with no refrigeration requirement . The more stringent cold-chain requirement for the target compound suggests enhanced reactivity or reduced thermal stability relative to its non-ring-chlorinated analogs, consistent with the presence of both the benzylic chloromethyl group and the electron-withdrawing ring chlorine, which together may increase susceptibility to hydrolytic degradation or thermal decomposition pathways.

Stability Storage conditions Supply chain logistics

Synthesis Yield Benchmark vs. Generic Route

A published synthetic procedure details the preparation of 3-chloro-2-(chloromethyl)pyridine (free base) from 3-chloropyridine-2-methanol using methanesulfonyl chloride (MsCl) and N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0°C to room temperature, affording the product in 69% yield after aqueous workup and concentration . This procedure is referenced in patent WO2015/143164. By comparison, 3-(chloromethyl)pyridine hydrochloride can be prepared from 3-pyridylcarbinol and thionyl chloride in yields exceeding 90%, with one patent reporting 97.0% yield and 99.1% assay purity by weight [1]. The lower yield for the target compound is attributable to the additional synthetic complexity introduced by the 3-chloro substituent on the starting material, which may influence the reactivity of the hydroxymethyl group and introduce competing side reactions. This yield differential has direct implications for the cost of goods when sourcing the compound at scale.

Synthesis yield Process chemistry Cost of goods

Optimal Application Scenarios


Orthogonal Library Synthesis in Medicinal Chemistry

The bifunctional architecture of 3-chloro-2-(chloromethyl)pyridine hydrochloride—with its chloromethyl group for SN2 diversification and its ring chlorine for palladium-catalyzed cross-coupling—directly supports the construction of diverse compound libraries through sequential, chemoselective transformations . A medicinal chemistry team can first displace the chloromethyl group with an amine, alcohol, or thiol nucleophile, then subsequently functionalize the 3-position via Suzuki-Miyaura or Buchwald-Hartwig coupling without intermediate protection. This two-step orthogonal diversification strategy is not achievable with monofunctional chloromethylpyridines (e.g., 3-(chloromethyl)pyridine HCl, which lacks the ring halogen handle) and eliminates 1–2 synthetic steps compared to introducing a halogen in a separate operation.

Agrochemical Intermediate with Differentiated Safety

In agrochemical intermediate procurement, the established rodent carcinogenicity of 3-(chloromethyl)pyridine hydrochloride (NTP TR-095: positive in rats and mice for forestomach tumors) [1] may impose regulatory and handling constraints in certain jurisdictions. While 3-chloro-2-(chloromethyl)pyridine hydrochloride lacks published long-term carcinogenicity data, the absence of an established positive carcinogenicity classification may simplify regulatory documentation for early-stage process development. This consideration is particularly relevant when selecting among chloromethylpyridine building blocks for the synthesis of herbicides, insecticides, or fungicides where the synthetic route converges on the chloromethylpyridine intermediate stage.

Biphasic Reactions Leveraging Lower LogP

The computed XLogP3 of 1.9 for 3-chloro-2-(chloromethyl)pyridine (free base) is approximately 0.7 log units lower than that of 2- and 3-(chloromethyl)pyridine hydrochlorides (LogP ~2.62) [2]. This translates to a predicted ~5-fold reduction in organic-phase partitioning. For synthetic protocols conducted in biphasic aqueous-organic media, or for reactions where the pyridine intermediate must remain in the aqueous phase during extractive workup, this lower lipophilicity may offer practical advantages in phase separation and product isolation. Additionally, for intermediates destined for biological testing, the reduced LogP aligns with established medicinal chemistry principles favoring lower lipophilicity for improved solubility and reduced off-target binding.

Procurement with Cold-Chain Logistics

The requirement for refrigerated storage (2–8°C) under an inert atmosphere, as specified across multiple vendor datasheets , distinguishes 3-chloro-2-(chloromethyl)pyridine hydrochloride from room-temperature-stable analogs such as 3-(chloromethyl)pyridine hydrochloride. Procurement teams must factor cold-chain shipping and refrigerated storage infrastructure into their sourcing strategy. For laboratories with existing cold-storage capacity and established procedures for handling moisture-sensitive reagents, this requirement is manageable. However, for field-deployed or resource-limited settings, the ambient-stable 3-(chloromethyl)pyridine HCl may present fewer logistical challenges if the bifunctional reactivity of the target compound is not required for the intended application.

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